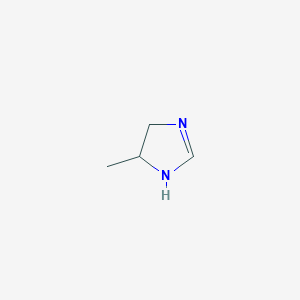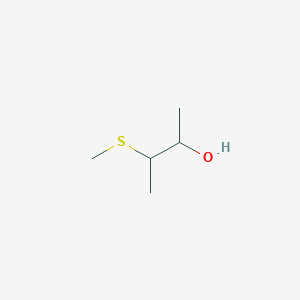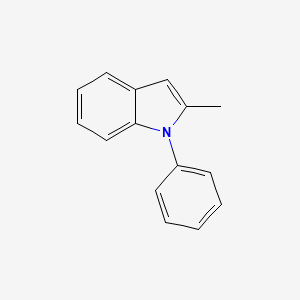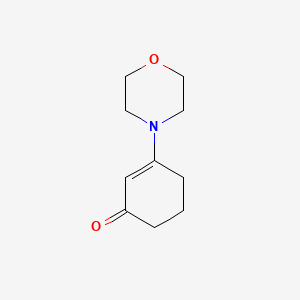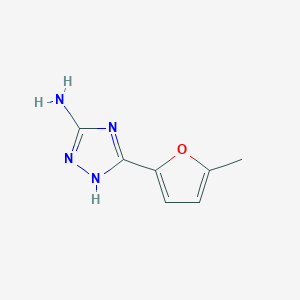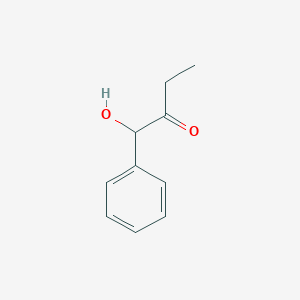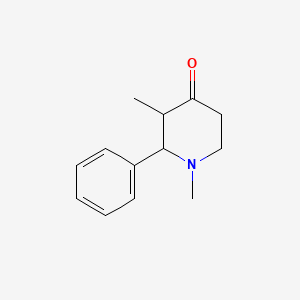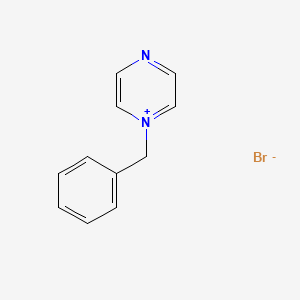
1-Benzyl-1-pyrazinium Bromide
Descripción general
Descripción
1-Benzyl-1-pyrazinium Bromide (BzPyBr) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 308.19 g/mol. BzPyBr is a quaternary ammonium salt that contains a pyrazine ring and a benzyl group. In
Mecanismo De Acción
The mechanism of action of 1-Benzyl-1-pyrazinium Bromide is related to its ability to inhibit acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting acetylcholinesterase, 1-Benzyl-1-pyrazinium Bromide can increase the levels of acetylcholine in the nervous system, which can improve cognitive function. In addition, 1-Benzyl-1-pyrazinium Bromide has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Biochemical and Physiological Effects
1-Benzyl-1-pyrazinium Bromide has been shown to have several biochemical and physiological effects. It has been found to improve cognitive function in animal models of Alzheimer's disease. 1-Benzyl-1-pyrazinium Bromide has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. In addition, 1-Benzyl-1-pyrazinium Bromide has been used as a fluorescent probe for detecting biological molecules such as proteins and DNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Benzyl-1-pyrazinium Bromide in lab experiments is its ability to inhibit acetylcholinesterase, which can improve cognitive function. In addition, 1-Benzyl-1-pyrazinium Bromide has been shown to have antioxidant properties, which can help protect cells from oxidative damage. However, one of the limitations of using 1-Benzyl-1-pyrazinium Bromide is its potential toxicity. 1-Benzyl-1-pyrazinium Bromide has been shown to be toxic to some cell types, and caution should be taken when using it in experiments.
Direcciones Futuras
There are several future directions for research on 1-Benzyl-1-pyrazinium Bromide. One area of research could be focused on improving the synthesis method to increase the yield and purity of the product. Another area of research could be focused on exploring the potential therapeutic uses of 1-Benzyl-1-pyrazinium Bromide, particularly in the treatment of Alzheimer's disease. Additionally, more research could be done to explore the antioxidant properties of 1-Benzyl-1-pyrazinium Bromide and its potential use in protecting cells from oxidative damage.
Conclusion
In conclusion, 1-Benzyl-1-pyrazinium Bromide is a unique chemical compound that has been widely used in scientific research. It has been found to have several biochemical and physiological effects, including the ability to inhibit acetylcholinesterase and act as an antioxidant. While there are some limitations to using 1-Benzyl-1-pyrazinium Bromide in lab experiments, it has the potential to be a valuable tool for researchers in a variety of fields. Further research is needed to fully understand the potential therapeutic uses of 1-Benzyl-1-pyrazinium Bromide and its mechanism of action.
Aplicaciones Científicas De Investigación
1-Benzyl-1-pyrazinium Bromide has been used in various scientific research studies due to its unique properties. It has been found to be an effective inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. 1-Benzyl-1-pyrazinium Bromide has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. In addition, 1-Benzyl-1-pyrazinium Bromide has been used as a fluorescent probe for detecting biological molecules such as proteins and DNA.
Propiedades
IUPAC Name |
1-benzylpyrazin-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N2.BrH/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13;/h1-9H,10H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAGLNLCWGCFDS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=NC=C2.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30541456 | |
| Record name | 1-Benzylpyrazin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30541456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1-pyrazinium Bromide | |
CAS RN |
163800-97-3 | |
| Record name | 1-Benzylpyrazin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30541456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(carbamothioylamino)phenyl]acetamide](/img/structure/B3048221.png)

